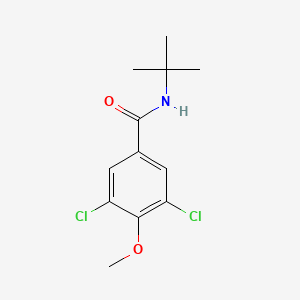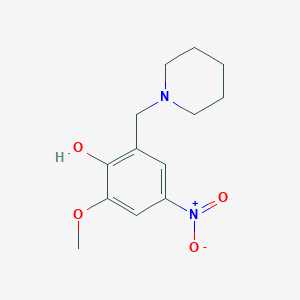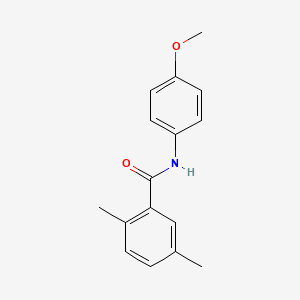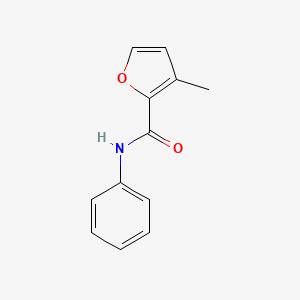
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide, also known as BML-210, is a chemical compound that has shown potential in scientific research applications. This compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide involves the inhibition of the protein kinase CK2. CK2 is a serine/threonine protein kinase that plays a role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of CK2, which is involved in various cellular processes. It has also been found to induce apoptosis in cancer cells and inhibit their migration and invasion. Additionally, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has several advantages for laboratory experiments. It is a relatively stable compound and can be synthesized using various methods. It has also been found to have low toxicity, making it a safe compound to work with. However, one limitation of this compound is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research of N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide. One direction is to explore its potential in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to understand how it can be optimized for therapeutic use. Additionally, further studies can be conducted to optimize the synthesis method of this compound to make it more efficient and cost-effective.
Conclusion
In conclusion, N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide is a chemical compound that has shown potential in scientific research applications, particularly in the field of cancer research. It can be synthesized using various methods and has been found to inhibit the activity of CK2, induce apoptosis in cancer cells, and have anti-inflammatory effects. While it has several advantages for laboratory experiments, such as low toxicity, it also has limitations, such as low solubility in water. Further research can be conducted to explore its potential in the treatment of other diseases and to optimize its synthesis method.
Synthesis Methods
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide can be synthesized using various methods. One method involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with tert-butylamine in the presence of a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvent like dichloromethane or dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide.
Scientific Research Applications
N-(tert-butyl)-3,5-dichloro-4-methoxybenzamide has shown potential in scientific research applications. One such application is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism. It has also been found to inhibit the migration and invasion of cancer cells, which are important steps in cancer metastasis.
properties
IUPAC Name |
N-tert-butyl-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-12(2,3)15-11(16)7-5-8(13)10(17-4)9(14)6-7/h5-6H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXKTQVQGASEEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C(=C1)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-3,5-dichloro-4-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5801112.png)

![N'-(tert-butyl)-N-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5801130.png)
![4-[(1,2,5-trimethyl-1H-pyrrol-3-yl)carbonothioyl]morpholine](/img/structure/B5801132.png)
![1-acetyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5801134.png)

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5801159.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5801170.png)

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)